1,2,2-Trimethyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}cyclopentanecarboxylic acid
Overview
Description
1,2,2-Trimethyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}cyclopentanecarboxylic acid is a complex organic compound featuring a cyclopentane ring substituted with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trimethyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}cyclopentanecarboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopentane ring, followed by the introduction of the trimethyl groups and the carbamoyl group. The benzothiazole moiety is then attached through a series of coupling reactions. Common reagents used in these steps include organolithium reagents, Grignard reagents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trimethyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,2,2-Trimethyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,2-Trimethyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethylbenzene: An aromatic hydrocarbon with similar methyl substitution patterns.
Benzoic acid, 2,4,6-trimethyl-, methyl ester: A compound with a similar aromatic structure.
Benzene, 1,2,4-trimethyl-: Another trimethyl-substituted benzene derivative.
Uniqueness
1,2,2-Trimethyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}cyclopentanecarboxylic acid is unique due to its combination of a cyclopentane ring with a benzothiazole moiety and a carbamoyl group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,2,2-trimethyl-3-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]cyclopentane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-14-5-10-18-19(13-14)30-21(26-18)15-6-8-16(9-7-15)25-20(27)17-11-12-24(4,22(28)29)23(17,2)3/h5-10,13,17H,11-12H2,1-4H3,(H,25,27)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRYYYNQJSCGDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCC(C4(C)C)(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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